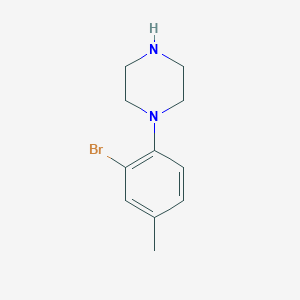

1-(2-Bromo-4-methylphenyl)piperazine

Description

Significance of Piperazine (B1678402) Scaffold in Chemical Biology and Medicinal Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple yet versatile scaffold is a cornerstone in drug design and development, owing to a combination of favorable physicochemical properties and synthetic accessibility. mdpi.com Its presence in a vast number of biologically active compounds underscores its importance.

The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties. mdpi.com This adaptability makes the piperazine moiety a privileged scaffold in medicinal chemistry. The basic nature of the piperazine nitrogens can also be advantageous for forming salts, which often improves the solubility and bioavailability of drug candidates.

The piperazine scaffold is a key component in a wide array of therapeutic agents, demonstrating its broad applicability.

Table 1: Examples of Therapeutic Areas with Piperazine-Containing Drugs

| Therapeutic Area | Example of Drug Class |

| Antipsychotics | Phenylpiperazines |

| Antidepressants | Various derivatives |

| Antihistamines | H1 receptor antagonists |

| Anti-cancer agents | Kinase inhibitors |

| Antiviral agents | |

| Anti-inflammatory agents |

This widespread therapeutic utility has cemented the piperazine scaffold as a critical building block in the development of new medicines.

Overview of Halogenated Phenylpiperazine Derivatives in Academic Inquiry

The introduction of halogen atoms, such as bromine, onto the phenyl ring of phenylpiperazine derivatives can significantly influence their biological activity. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The position and nature of the halogen substituent are critical determinants of the resulting pharmacological profile.

Research into halogenated phenylpiperazine derivatives has yielded compounds with a range of biological activities. For instance, various halogenated phenylpiperazines have been investigated for their potential as anticancer agents. Studies have shown that the presence and position of halogens on the phenyl ring can impact the cytotoxicity of these compounds against different cancer cell lines. mdpi.com

Furthermore, in the field of agricultural science, certain phenylpiperazine derivatives with halogen substituents have been explored for their acaricidal (pesticidal against ticks and mites) properties. These investigations highlight how modifications to the phenylpiperazine core, including halogenation, can lead to the discovery of compounds with diverse applications.

Research Context and Scope for 1-(2-Bromo-4-methylphenyl)piperazine

Given the established importance of the piperazine scaffold and the demonstrated impact of halogenation on the biological activity of phenylpiperazine derivatives, this compound represents a compound of significant interest for academic and industrial research. Although specific studies on this exact molecule are not readily found, its structure suggests several potential avenues of investigation.

The presence of a bromine atom at the ortho-position and a methyl group at the para-position of the phenyl ring would be expected to influence its steric and electronic properties. These features could, in turn, affect its binding affinity and selectivity for various biological targets.

Table 2: Potential Research Areas for this compound

| Research Area | Rationale |

| CNS Drug Discovery | Phenylpiperazines are well-known for their activity on central nervous system targets. |

| Oncology | Halogenated aromatic compounds are frequently explored for anticancer properties. mdpi.com |

| Materials Science | Organic compounds with specific electronic properties can be investigated for applications in materials science. |

| Synthetic Chemistry | As a chemical intermediate for the synthesis of more complex molecules. |

The synthesis of this compound would likely involve standard methodologies for the formation of aryl-nitrogen bonds, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Characterization would typically involve techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Structure

3D Structure

Properties

CAS No. |

501903-61-3 |

|---|---|

Molecular Formula |

C11H15BrN2 |

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(2-bromo-4-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

YXNYVWCWPRQXTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of 1 2 Bromo 4 Methylphenyl Piperazine

Established Synthetic Pathways for N-Arylpiperazine Compounds

The formation of the N-arylpiperazine moiety is a cornerstone of many synthetic campaigns in pharmaceutical research. Several robust methods have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and scalability. The primary strategies include nucleophilic substitution reactions, transition-metal-catalyzed coupling reactions, and reductive amination. mdpi.com

Nucleophilic Substitution Reactions with Piperazine (B1678402) Derivatives

Direct nucleophilic aromatic substitution (SNAr) is a viable pathway for synthesizing N-arylpiperazines, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com In this approach, piperazine, acting as the nucleophile, displaces a leaving group (typically a halide) on an electron-deficient aromatic ring.

Another classical method involves the reaction of a substituted aniline (B41778) with bis(2-chloroethyl)amine. nih.govresearchgate.netresearchgate.net This process constructs the piperazine ring directly onto the aromatic amine precursor through a double N-alkylation reaction. nih.govresearchgate.net The reaction is typically carried out at elevated temperatures in a high-boiling solvent. nih.govresearchgate.net

Palladium-Catalyzed Coupling Approaches (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination has become one of the most powerful and widely used methods for the synthesis of aryl amines, including N-arylpiperazines. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine. nih.govwikipedia.org The reaction's broad functional group tolerance and applicability to a wide range of substrates have made it a staple in modern organic synthesis. wikipedia.org

The catalyst system is a critical component, typically consisting of a palladium precursor and a specialized phosphine (B1218219) ligand. researchgate.net The development of sterically hindered and electron-rich ligands has been instrumental in improving reaction efficiency, allowing for milder conditions and the use of less reactive aryl chlorides. nih.govwikipedia.org For the synthesis of mono-arylated piperazines, careful control of stoichiometry is often necessary to avoid the formation of the bis-arylated byproduct. nih.gov

Table 1: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium |

| Ligand | BINAP, XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates reductive elimination |

| Aryl Halide/Triflate | Ar-Br, Ar-Cl, Ar-I, Ar-OTf | The electrophilic coupling partner |

| Amine | Piperazine | The nucleophilic coupling partner |

Copper-Catalyzed Ullmann–Goldberg Reactions

The Ullmann condensation, and the related Goldberg reaction, are classic copper-catalyzed methods for forming C-N and C-O bonds. wikipedia.orgnih.gov The Goldberg reaction specifically refers to the C-N bond formation between an aryl halide and an amine or amide. wikipedia.orgnih.gov Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgscispace.com

Modern advancements have led to the development of milder protocols using catalytic amounts of soluble copper salts (e.g., CuI) in the presence of ligands like diamines or amino acids. scispace.comnih.gov These improved conditions have broadened the substrate scope and functional group tolerance, making the Ullmann-Goldberg reaction a practical alternative to palladium-catalyzed methods, particularly in large-scale synthesis where cost is a concern. mdpi.comresearchgate.net

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. harvard.edu While it is most commonly used to synthesize N-alkyl amines, it can be incorporated into multi-step syntheses of N-arylpiperazines. nih.govyoutube.com For example, a suitably functionalized aniline can be N-alkylated with a protected halo-aldehyde, followed by deprotection and an intramolecular reductive amination to form the piperazine ring.

Alternatively, a pre-formed N-arylpiperazine can undergo reductive amination with an aldehyde or ketone to introduce a substituent at the N4 position. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the intermediate iminium ion without affecting the carbonyl group. harvard.edu

Utilization of Bromo-Methylphenyl Precursors in Synthesis

To synthesize the specific target compound, 1-(2-Bromo-4-methylphenyl)piperazine, a key starting material is a disubstituted benzene (B151609) ring containing the requisite bromo and methyl groups. A common precursor for this synthesis would be 2,5-dibromotoluene (B165575) or 1-bromo-2-fluoro-4-methylbenzene.

Using a precursor like 2,5-dibromotoluene in a Buchwald-Hartwig amination with piperazine would require careful control of reaction conditions to achieve selective mono-arylation at the more reactive C-Br bond ortho to the methyl group. The steric hindrance from the methyl group can influence the regioselectivity of the coupling reaction. Similarly, in an SNAr reaction using a precursor like 1-bromo-2-fluoro-4-methylbenzene, the fluorine atom, being a better leaving group in this context, would be displaced by piperazine to yield the desired product.

Spectroscopic and Analytical Techniques for Structural Elucidation

The unambiguous identification and characterization of this compound require a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information on the number of different types of protons and their local chemical environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The aromatic region would display a characteristic pattern for the 1,2,4-trisubstituted benzene ring. The piperazine protons typically appear as multiplets in the aliphatic region of the spectrum. mdpi.comresearchgate.net

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for the target compound would show distinct signals for the six aromatic carbons (with the carbon attached to the bromine atom having a characteristic chemical shift), the two different carbons of the piperazine ring, and the methyl carbon. rsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, providing its molecular weight. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity (M+ and M+2) due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and aliphatic groups, C-N stretching, and N-H stretching (if the secondary amine of the piperazine is present), as well as C-C stretching within the aromatic ring. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

|---|---|

| ¹H NMR | Aromatic Protons: ~7.0-7.4 ppm (multiplets, 3H); Piperazine Protons (N-Ar): ~3.0-3.2 ppm (multiplet, 4H); Piperazine Protons (N-H): ~2.8-3.0 ppm (multiplet, 4H); Methyl Protons: ~2.3 ppm (singlet, 3H) |

| ¹³C NMR | Aromatic Carbons: ~115-150 ppm (6 signals); Piperazine Carbons: ~45-55 ppm (2 signals); Methyl Carbon: ~20 ppm (1 signal) |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z ~269/271 (Characteristic 1:1 isotopic pattern for Br) |

| IR (KBr, cm⁻¹) | N-H Stretch: ~3300 (secondary amine); Aromatic C-H Stretch: ~3050; Aliphatic C-H Stretch: ~2800-2950; C-N Stretch: ~1250-1350; Aromatic C=C Bending: ~1500-1600 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While specific experimental data is not widely published in peer-reviewed literature, the expected spectral characteristics can be predicted based on the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and methyl protons. The three aromatic protons on the phenyl ring would appear as complex multiplets or distinct doublets and doublets of doublets in the downfield region (typically δ 6.8-7.5 ppm). The four methylene (B1212753) protons on the piperazine ring adjacent to the nitrogen (N-CH₂) would likely appear as two distinct multiplets due to their different chemical environments. The protons on the carbon adjacent to the aromatic ring would be shifted further downfield compared to those adjacent to the N-H group. The single proton on the secondary amine (N-H) would appear as a broad singlet, and its chemical shift can vary depending on solvent and concentration. The three protons of the methyl group (-CH₃) would appear as a sharp singlet in the upfield region (typically δ 2.2-2.4 ppm).

¹³C NMR: The carbon NMR spectrum would provide information on the number and type of carbon atoms. The molecule is expected to exhibit 9 distinct carbon signals, as the two methylene carbons on the piperazine ring are chemically inequivalent. The six aromatic carbons would resonate in the δ 115-155 ppm range, with the carbon atom bonded to bromine (C-Br) being significantly influenced. The four carbon atoms of the piperazine ring would appear in the δ 45-55 ppm region. The methyl carbon would produce a signal in the upfield region, typically around δ 20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.5 | 115 - 140 |

| Aromatic C-Br & C-N & C-CH₃ | - | 120 - 155 |

| Piperazine -CH₂-N(Aryl) | 2.9 - 3.2 | ~50 - 55 |

| Piperazine -CH₂-NH | 3.0 - 3.3 | ~45 - 50 |

| Piperazine N-H | 1.5 - 3.0 (broad) | - |

| Methyl -CH₃ | 2.2 - 2.4 | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the piperazine ring. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would result in peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for the aryl-amine and the aliphatic amine would be visible in the 1200-1350 cm⁻¹ range. A band corresponding to the C-Br stretch would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (e.g., LCMS, ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound, confirming its molecular weight and elemental composition. For this compound (C₁₁H₁₅BrN₂), the molecular weight is 255.16 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound would be detected as its protonated form, [M+H]⁺, at m/z 256. A key feature would be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would show two prominent peaks of almost equal intensity for the molecular ion: one for the ⁷⁹Br-containing molecule (M⁺) and another two mass units higher for the ⁸¹Br-containing molecule ([M+2]⁺).

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₅BrN₂)

| Element | Atomic Mass | Molar Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 132.121 | 51.78% |

| Hydrogen (H) | 1.008 | 15.120 | 5.93% |

| Bromine (Br) | 79.904 | 79.904 | 31.31% |

| Nitrogen (N) | 14.007 | 28.014 | 10.98% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of this compound of sufficient quality can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of the molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the piperazine N-H group.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. These absorptions are typically due to π → π* transitions. One would expect to see one or more absorption maxima (λmax) in the 200-300 nm range. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic ring (bromo, methyl, and piperazinyl groups).

Purity Assessment and Chromatographic Methods

Assessing the purity of this compound is crucial before its use in subsequent synthetic steps. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used to assess purity, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar stationary phase would be appropriate. GC-MS has the added advantage of confirming the identity of the main peak by its mass spectrum.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative method used to monitor the progress of a reaction and to get a preliminary indication of purity. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) would be used to separate the compound from starting materials and byproducts on a silica (B1680970) gel plate. The presence of a single spot under UV light or after staining would suggest a high degree of purity.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature

A comprehensive review of published scientific literature reveals a significant lack of specific preclinical data for the chemical compound this compound. Despite the well-documented and broad pharmacological interest in arylpiperazine derivatives as ligands for various neurotransmitter receptors, detailed investigations into the biological activity of this specific molecule have not been made publicly available.

Arylpiperazines as a class are known to interact with a range of central nervous system targets, with many derivatives exhibiting high affinity for serotonin (B10506) and dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies on this chemical family are extensive, demonstrating that substitutions on the phenyl ring and the piperazine nitrogen significantly influence binding affinity and functional activity at receptors such as the serotonin 5-HT1A and 5-HT2A subtypes. However, research detailing the specific effects of the 2-bromo and 4-methyl substitutions of this compound is absent from the reviewed literature.

Consequently, it is not possible to provide a detailed report on its preclinical pharmacological and biological profile as per the requested outline. The necessary experimental data for the following sections are not available in the public domain:

Pre Clinical Pharmacological and Biological Investigations of 1 2 Bromo 4 Methylphenyl Piperazine

Cellular and In Vitro Biological Activity Assessments:Reports on the cellular or in vitro effects of this compound are not present in the surveyed scientific papers and databases.

While chemical suppliers list 1-(2-Bromo-4-methylphenyl)piperazine and its isomers, confirming its synthesis and availability for research, any pharmacological or biological investigations that may have been conducted remain proprietary or unpublished. Without access to primary research data, a scientifically accurate and informative article on its preclinical profile cannot be generated.

Investigation of Anti-proliferative Effects in Cancer Cell Lines

Based on a comprehensive review of available scientific literature, no specific studies investigating the in vitro anti-proliferative effects of this compound on cancer cell lines have been published. While the broader class of arylpiperazine derivatives has been a subject of interest in oncology research for their potential cytotoxic effects against various tumor cells, research dedicated to this particular compound is not present in the accessible literature. nih.govnih.govresearchgate.net

Modulation of Cellular Stress Response Pathways

There is no published research specifically examining the ability of this compound to modulate cellular stress response pathways. The intricate signaling cascades involved in the cellular stress response, such as the integrated stress response (ISR), are critical for cell survival and homeostasis. nih.govnih.gov However, the effects of this compound on key components of these pathways, like the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) or the activation of stress-related kinases, have not been documented.

Evaluation of Antimicrobial Activity (in vitro Antibacterial and Antifungal Studies)

No specific in vitro studies on the antibacterial or antifungal activity of this compound have been reported in the scientific literature. Although various substituted piperazine (B1678402) derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains, this specific compound has not been the subject of such investigations. rjpn.orgnih.govnih.gov

Assessment of Antioxidant Activity

A review of the literature indicates that the antioxidant properties of this compound have not been evaluated. Standard in vitro assays that measure antioxidant activity, such as radical scavenging assays (e.g., DPPH, ABTS) or ferric reducing antioxidant power (FRAP) tests, have been applied to other novel piperazine derivatives, but not to this specific compound. nih.govepa.govptfarm.pl

In Vivo Pre-clinical Efficacy Studies in Animal Models (excluding therapeutic claims)

Exploration of Antinociceptive Activities and Mechanistic Pathways

There are no available in vivo studies in animal models that explore the potential antinociceptive (pain-relieving) activities of this compound. Standard animal models of nociception, such as the formalin test or acetic acid-induced writhing test, have not been used to assess this compound's effects or to investigate its potential underlying mechanistic pathways. nih.goveuropeanreview.org

Examination of Neurotransmitter Release in Animal Brain Regions (e.g., Dopamine (B1211576) and Serotonin (B10506) in Rat Prefrontal Cortex)

Specific research examining the in vivo effects of this compound on the release of neurotransmitters such as dopamine and serotonin in any animal brain region is not available in the published literature. While other novel piperazine-based compounds have been studied for their influence on monoaminergic systems, particularly in the prefrontal cortex, this specific molecule has not been investigated in this context. nih.govresearchgate.netnih.gov

Assessment of Pharmacological Profiles in Relevant Animal Models

Extensive literature searches did not yield specific preclinical studies assessing the pharmacological profile of this compound in relevant animal models. While research exists on various other piperazine derivatives, demonstrating a range of biological activities, data directly pertaining to the in vivo effects of this specific compound are not available in the public domain.

Consequently, detailed research findings and data tables on the effects of this compound in animal models for any therapeutic area cannot be provided at this time. Further preclinical research would be necessary to elucidate the pharmacological and biological activities of this compound.

Structure Activity Relationship Sar Studies of 1 2 Bromo 4 Methylphenyl Piperazine and Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of arylpiperazine derivatives can be significantly altered by modifying the substituents on both the phenyl ring and the piperazine (B1678402) ring. These modifications can affect the compound's affinity for its biological target, its selectivity, and its pharmacokinetic properties.

The nature and position of substituents on the phenyl ring of arylpiperazines are known to have a fundamental influence on their biological activity. In the case of 1-(2-Bromo-4-methylphenyl)piperazine, the bromine and methyl groups are key determinants of its pharmacological profile.

The bromine atom at the ortho-position is an electron-withdrawing group, which can influence the electronic environment of the phenyl ring. This alteration in electron density can affect the molecule's ability to interact with its biological target through mechanisms such as pi-pi stacking or hydrogen bonding. The presence of a halogen, such as bromine, on the benzene (B151609) ring has been shown to have a substantial impact on the anti-tumor activity of some chalcone-piperazine hybrids nih.gov. For certain receptors, substitution at the ortho position by a group with a negative potential, like bromine, is favorable for affinity nih.gov.

The methyl group at the para-position is an electron-donating group. In contrast to electron-withdrawing groups at the para position which can strongly reduce activity at certain receptors, an electron-donating group like methyl can modulate the electronic properties of the phenyl ring in a different manner, potentially enhancing affinity or selectivity for specific targets nih.govresearchgate.net.

The interplay between the ortho-bromo and para-methyl substituents creates a unique electronic and steric profile that dictates the compound's interaction with its biological target.

To illustrate the potential impact of these substituents, a hypothetical data table is presented below, showing the theoretical affinity of analogues for a generic receptor.

| Compound | Phenyl Ring Substituents | Theoretical Receptor Affinity (Ki, nM) |

| 1 | 2-Bromo, 4-Methyl | 15 |

| 2 | 2-Bromo | 25 |

| 3 | 4-Methyl | 40 |

| 4 | Unsubstituted | 100 |

This data is illustrative and intended to demonstrate the potential SAR principles.

The piperazine ring is a crucial pharmacophoric element in many biologically active compounds. Its basic nitrogen atoms can participate in ionic interactions and hydrogen bonding with biological targets. Modifications to the piperazine ring can have a profound impact on a compound's activity.

Replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often leads to a significant decrease in biological activity, highlighting the importance of the two nitrogen atoms in the piperazine scaffold nih.gov.

Furthermore, substitution on the second nitrogen atom of the piperazine ring can modulate the compound's properties. For instance, the introduction of different heterocyclic rings, either directly or via a linker, can be accommodated and is a strategy to fine-tune affinity and selectivity for specific receptors nih.gov. However, in some cases, increasing the bulk of the substituent on the second nitrogen can lead to a decrease in activity nih.gov.

A hypothetical data table below illustrates the potential effects of piperazine ring modifications on the activity of a this compound scaffold.

| Compound | Piperazine Ring Modification | Theoretical Biological Activity (% Inhibition at 10 µM) |

| A | Unsubstituted (N-H) | 85 |

| B | N-Methyl | 70 |

| C | N-Ethyl | 55 |

| D | N-Benzyl | 40 |

This data is illustrative and intended to demonstrate the potential SAR principles.

Conformational Analysis and its Relation to Biological Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to bind to its biological target. The relative orientation of the substituted phenyl ring and the piperazine moiety, as well as the conformation of the piperazine ring itself (typically a chair conformation), are important for optimal interaction.

For some 1-aryl 2-substituted piperazines, an axial conformation has been found to be preferred nih.gov. The presence of a bulky substituent at the ortho-position of the phenyl ring, such as the bromine atom in this case, can influence the preferred rotational angle between the phenyl and piperazine rings. This conformational preference can be crucial for aligning the key pharmacophoric features of the molecule with the binding site of the receptor.

Computational modeling and techniques like X-ray crystallography can provide insights into the low-energy conformations of such molecules and how they might fit into a receptor's binding pocket nih.gov. Understanding the preferred conformation is essential for designing new analogues with improved biological activity.

Steric and Electronic Effects on Target Interaction

The bromine and methyl substituents on the phenyl ring exert both steric and electronic effects that influence the interaction of this compound with its biological target.

Steric effects relate to the size and shape of the substituents. The bromine atom at the ortho-position introduces significant steric bulk close to the piperazine linkage. This steric hindrance can influence the binding mode of the molecule and may either be favorable or unfavorable depending on the topology of the receptor's binding site. For some receptors, there are restrictions on the volume of substituents that can be accommodated at certain positions nih.gov.

Electronic effects are related to how the substituents alter the electron distribution in the phenyl ring. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group create a specific electrostatic potential on the surface of the molecule. This electrostatic profile is crucial for molecular recognition, as it governs interactions with complementary charged or polar regions within the receptor's binding site. The interplay of these electronic factors can be complex and is a key aspect of the molecule's SAR nih.govresearchgate.net.

Computational and Theoretical Investigations of 1 2 Bromo 4 Methylphenyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net These simulations are instrumental in understanding the structural basis of a ligand's biological activity. Studies on various phenylpiperazine derivatives have demonstrated their potential to interact with a wide range of biological targets, including receptors involved in neurological disorders and enzymes critical for viral replication. nih.govnih.gov

The analysis of docking results for phenylpiperazine analogs reveals detailed insights into their binding modes. These studies focus on identifying the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex.

For instance, docking studies of piperazine-based compounds with the Sigma 1 Receptor (S1R), a target for neurodegenerative diseases, have identified crucial amino acid residues that interact with the ligand. nih.gov Similarly, in the context of antiviral research, docking simulations of piperazine (B1678402) derivatives into the main protease of SARS-CoV-2 have shown strong hydrogen bonding interactions, suggesting a potential inhibitory mechanism. nih.gov The binding affinity is often quantified by a docking score, which estimates the free energy of binding; a more negative score typically indicates a more favorable interaction.

The binding pattern of 1-(2-Bromo-4-methylphenyl)piperazine can be hypothesized based on these findings. The piperazine ring is a common motif for establishing hydrogen bonds, while the bromo-methylphenyl group can engage in hydrophobic and halogen-bonding interactions within the active site of a target protein.

Table 1: Representative Molecular Docking Interactions for Phenylpiperazine Scaffolds

| Target Protein | Key Interacting Residues | Types of Interaction | Predicted Outcome |

|---|---|---|---|

| Sigma 1 Receptor (S1R) | Tyr173, Glu172 | Hydrogen Bonding, Pi-Pi Stacking | Receptor Agonism/Antagonism nih.gov |

| SARS-CoV-2 Main Protease | His41, Cys145 | Hydrogen Bonding | Enzyme Inhibition nih.gov |

| Topoisomerase II | DNA Base Pairs | Intercalation, Groove Binding | Anticancer Activity semanticscholar.org |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and geometric structure of a molecule from first principles. These methods provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By optimizing the molecular geometry of this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and chemical reactivity. A large energy gap implies high kinetic stability and low reactivity. researchgate.net For piperazine derivatives, these calculations help in understanding their electronic behavior and potential for charge transfer interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, delocalization of electron density, and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. nih.gov

Table 2: Illustrative NBO Analysis for a Phenylpiperazine Analog

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Npiperazine | π* (C-C)phenyl | > 5.0 |

| LP(1) Br | σ* (C-C)phenyl | ~ 1.5 |

Note: Data are representative based on studies of similar structures.

Nonlinear optical (NLO) materials have applications in technologies like optical switching, data storage, and telecommunications. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov

The magnitude of the first-order hyperpolarizability (βtot) is a key measure of a molecule's NLO activity. A high β value indicates a strong NLO response, which is often associated with significant intramolecular charge transfer. researchgate.net For comparison, the calculated β value of a candidate molecule is often benchmarked against that of urea, a standard NLO material. researchgate.netresearchgate.net The presence of electron-donating (methyl, piperazine) and electron-withdrawing/heavy (bromo) groups on the phenyl ring of this compound suggests it could possess notable NLO properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that correlates physicochemical descriptors of molecules with their observed activity.

For a series of phenylpiperazine analogs, a QSAR study would involve calculating various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties. nih.govwu.ac.th Statistical techniques, such as Partial Least Squares (PLS) regression, are then used to build a model that can predict the activity of new, unsynthesized compounds. nih.gov

These models provide a comprehensive understanding of the structure-activity relationship, revealing which properties are critical for a desired biological effect. For example, a QSAR model for phenylpiperazine-based dopamine (B1211576) D2 receptor ligands showed that the physicochemical character of the substituent on the phenyl ring was critical for the observed biological response. nih.gov Such models are invaluable for guiding the optimization of lead compounds in drug discovery.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide detailed insights into conformational stability and the nature of interactions with surrounding solvent molecules. To date, specific molecular dynamics simulation studies exclusively focused on this compound have not been extensively reported in publicly available scientific literature. However, based on the principles of computational chemistry and studies on analogous arylpiperazine compounds, a theoretical framework for such investigations can be described.

MD simulations for this compound would be instrumental in understanding its structural flexibility and its behavior in different chemical environments. These simulations would typically involve defining a force field (a set of parameters describing the potential energy of the system) for the molecule and placing it in a simulated box of solvent molecules. The system's trajectory is then calculated by integrating Newton's laws of motion over time, providing a detailed view of the molecule's dynamic nature.

Conformational Stability

The conformational landscape of this compound is primarily defined by two key structural features: the puckering of the piperazine ring and the rotation around the single bond connecting the phenyl ring to the piperazine nitrogen.

The piperazine ring, like cyclohexane, can adopt several conformations, with the "chair" form being the most thermodynamically stable. nih.gov Other, higher-energy conformations include the "boat" and "twist-boat" forms. nih.govwikipedia.org MD simulations would allow for the exploration of the energy barriers between these conformations and the relative populations of each state at equilibrium. The chair conformation is generally favored due to its staggered arrangement of bonds, which minimizes torsional strain. nih.gov

A hypothetical molecular dynamics study would quantify the relative energies of these different conformational states. The results could be presented in a table summarizing the conformational isomers and their predicted energetic properties.

Illustrative Table of Potential Conformational Analysis Results: This table is a hypothetical representation of data that could be generated from a molecular dynamics study and is not based on published experimental data for this specific compound.

| Conformational Feature | State | Relative Energy (kcal/mol) | Predicted Population (%) |

| Piperazine Ring | Chair | 0.00 | >99 |

| Twist-Boat | ~5.5 | <0.1 | |

| Boat | ~6.5 | <0.01 | |

| Phenyl-Piperazine Torsion | Perpendicular | 0.00 | 75 |

| Coplanar | 2.5 | 25 |

Solvent Interactions

Molecular dynamics simulations are also exceptionally well-suited for investigating how this compound interacts with different solvents. The molecule possesses both hydrophobic (the bromo-methylphenyl group) and hydrophilic (the two nitrogen atoms of the piperazine ring) regions, suggesting its solubility and behavior will be highly dependent on the solvent environment.

In a simulated environment, researchers can place the molecule in various solvents, such as water (polar protic), ethanol (polar protic), or chloroform (polar aprotic), and observe the resulting intermolecular interactions. Key parameters that can be calculated include the solvation free energy, which indicates how favorably the molecule interacts with the solvent, and the radial distribution functions, which describe the arrangement of solvent molecules around specific atoms of the solute.

For instance, in a polar solvent like water, simulations would likely show the formation of hydrogen bonds between the solvent's hydrogen atoms and the lone pairs of the piperazine nitrogens. Conversely, the brominated phenyl ring would likely be surrounded by a more ordered shell of water molecules, characteristic of a hydrophobic interaction. In a non-polar solvent, van der Waals interactions would dominate.

Illustrative Table of Predicted Solvation Free Energies: This table is a hypothetical representation of data that could be generated from a molecular dynamics study and is not based on published experimental data for this specific compound.

| Solvent | Dielectric Constant | Predicted Solvation Free Energy (kcal/mol) | Primary Interactions |

| Water | 78.4 | -5.8 | Hydrogen Bonding, Hydrophobic Effect |

| Ethanol | 24.5 | -7.2 | Hydrogen Bonding, van der Waals |

| Chloroform | 4.8 | -8.5 | Dipole-Dipole, van der Waals |

| Cyclohexane | 2.0 | -2.1 | van der Waals |

These computational investigations, if performed, would provide a foundational understanding of the structure-property relationships of this compound at the molecular level.

Design and Development of Derivatives and Analogues of 1 2 Bromo 4 Methylphenyl Piperazine

Strategies for Structural Diversification of the Piperazine (B1678402) Core

Structural diversification of the 1-(2-Bromo-4-methylphenyl)piperazine core primarily focuses on modifications at the unsubstituted N-4 nitrogen and, less commonly, on the carbon atoms of the piperazine ring itself. researchgate.netmdpi.com These modifications aim to explore the structure-activity relationship (SAR) and optimize the compound's pharmacological profile.

Modification of the secondary amine at the N-4 position is the most common strategy for creating derivatives. This is achieved through N-alkylation or N-arylation, which introduces a wide variety of substituents, thereby modulating the molecule's steric, electronic, and pharmacokinetic properties. mdpi.com

N-Arylation: The introduction of an aryl or heteroaryl group at the N-4 position is a key strategy. Several robust methods are available for this transformation: mdpi.com

Palladium-catalyzed Buchwald–Hartwig Amination: This is a widely used method for forming carbon-nitrogen bonds, coupling the piperazine nitrogen with aryl halides or triflates. mdpi.comnih.gov

Copper-catalyzed Ullmann–Goldberg Reaction: An older but still relevant method, particularly for certain substrates. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): This approach is effective when the aryl halide is "activated" by strongly electron-withdrawing groups (like nitro or cyano) positioned ortho or para to the leaving group. mdpi.comgoogleapis.com Catalyst-free SNAr reactions can be achieved, but they may require elevated temperatures and long reaction times. googleapis.comgoogle.com

Nickel-catalyzed Amination: Nickel-based catalysts, such as those ligated with 2,2′-bipyridine, have emerged as effective and selective systems for the N-arylation of piperazines with aryl chlorides. researchgate.net

N-Alkylation: The attachment of alkyl groups to the N-4 nitrogen is another fundamental approach. Common methods include:

Nucleophilic Substitution: This involves the reaction of the piperazine with alkyl halides or sulfonates. mdpi.com For instance, coupling with a synthon like 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone can create more complex hybrid molecules. researchgate.net

Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion from an aldehyde or ketone, which is then reduced in situ to form the N-alkyl derivative. mdpi.com

Reduction of Carboxyamides: An amide is first formed at the N-4 position, which is subsequently reduced to the corresponding alkyl amine. mdpi.com

The table below summarizes these common diversification strategies.

Table 1: Key Methods for N-Substitution of the Piperazine Core

| Strategy | Method | Description | Typical Reagents |

|---|---|---|---|

| N-Arylation | Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction. | Aryl halides/triflates, Pd catalyst, ligand, base. |

| Ullmann-Goldberg Reaction | Copper-catalyzed C-N bond formation. | Aryl halides, Cu catalyst, base. | |

| SNAr | Nucleophilic substitution on electron-deficient arenes. | Activated aryl halides, base. | |

| Nickel-Catalyzed Amination | Nickel-catalyzed cross-coupling, effective for aryl chlorides. | Aryl chlorides, Ni catalyst, ligand, base. | |

| N-Alkylation | Nucleophilic Substitution | Direct alkylation using an electrophilic alkyl source. | Alkyl halides, alkyl sulfonates. |

| Reductive Amination | Reaction with a carbonyl compound followed by reduction. | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)3). |

While less frequent than N-substitution, modifying the carbon backbone of the piperazine ring introduces significant structural complexity, including potential stereocenters. mdpi.com Such modifications can rigidly orient the substituents in three-dimensional space, which can be crucial for specific receptor interactions. However, these syntheses are often more challenging than N-functionalization. researchgate.net

Strategies to achieve carbon-substituted piperazines often involve building the heterocyclic ring from acyclic precursors rather than modifying a pre-existing piperazine. mdpi.com This allows for the incorporation of substituents at desired positions from the outset. Advanced methods, such as transition-metal-catalyzed cyclizations, have also been developed to construct these more complex piperazine cores. researchgate.net

Rational Design of Analogues for Enhanced Specificity or Novel Biological Profiles

Rational drug design involves the deliberate creation of new molecules based on an understanding of biological targets and structure-activity relationships (SAR). nih.gov The this compound scaffold can serve as a starting point for designing analogues with enhanced potency, improved selectivity, or entirely new biological activities.

A key strategy is molecular hybridization , which involves combining two or more pharmacophores into a single molecule to target multiple biological pathways or to enhance affinity for a single target. researchgate.net For example, analogues could be designed by linking the N-4 position of the piperazine core to another bioactive scaffold known to interact with a specific target, such as a kinase or a G-protein coupled receptor.

An illustrative approach is seen in the design of anticancer agents where phenylpiperazine moieties are appended to other scaffolds, like 1,2-benzothiazine, to create inhibitors of topoisomerase II. nih.gov This design is based on referencing existing drugs and strategically combining structural motifs to achieve a desired effect. nih.gov Similarly, by analyzing the SAR of a series of aryl piperazine derivatives, researchers can identify which substitutions lead to improved activity. For example, studies on other series have shown that specific halogen substitutions on an appended phenyl ring can significantly impact cytotoxicity against cancer cell lines. nih.gov The design process often involves creating a small library of compounds with systematic variations to probe the effects of different functional groups on biological activity. nih.govresearchgate.net

Synthetic Challenges and Methodological Innovations in Derivative Synthesis

The synthesis of derivatives of this compound is not without its challenges. A primary difficulty in N-arylation reactions is achieving selective mono-arylation, as the product is itself a secondary amine that can react further to yield a symmetric N,N′-diaryl piperazine. researchgate.net Furthermore, N-arylation of unactivated aryl halides via SNAr can require harsh conditions, such as high temperatures and extended reaction times, which may not be compatible with sensitive functional groups. googleapis.comgoogle.com Accessing carbon-substituted piperazines presents a higher level of synthetic difficulty, often demanding multi-step sequences. researchgate.netresearchgate.net

To overcome these obstacles, significant methodological innovations have been developed.

Advanced Catalytic Systems: The development of highly active and selective catalyst systems has been crucial. For instance, specific nickel/2,2'-bipyridine catalyst combinations have been shown to effectively promote the selective mono-arylation of piperazine with aryl chlorides, which are often less reactive than the corresponding bromides or iodides. researchgate.net

Catalyst-Free Approaches: For certain substrates, catalyst-free SNAr reactions have been optimized, avoiding potential contamination of the final product with transition metals, which is a significant advantage in pharmaceutical synthesis. googleapis.com

These innovations are critical for the efficient and scalable synthesis of diverse libraries of this compound derivatives, enabling thorough exploration of their potential as therapeutic agents.

Potential Research Applications and Future Directions

Role as a Chemical Probe in Mechanistic Biological Studies

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. While 1-(2-Bromo-4-methylphenyl)piperazine has not been extensively characterized as a chemical probe, its structure suggests potential in this area. The piperazine (B1678402) moiety is a common feature in molecules designed to interact with biological targets, and the substituted phenyl ring can be modified to fine-tune binding affinity and selectivity.

Future research could focus on developing derivatives of this compound as chemical probes. For instance, the piperazine scaffold can be incorporated into more complex structures, such as piperazine-fused cyclic disulfides, which have been developed as bioreduction-activated probes for studying redox biology in live cells. chemrxiv.org By attaching reporter groups (e.g., fluorescent tags or biotin) to the piperazine ring, researchers could create tools to visualize and track the localization of target proteins within cells or to isolate and identify binding partners. The bromo and methyl substituents on the phenyl ring also offer handles for chemical modification, allowing for the synthesis of a library of probe molecules with varying properties.

Utility as a Scaffold for Development in Chemical Biology Research

In chemical biology and medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a range of new compounds. The piperazine ring is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net The arylpiperazine scaffold, in particular, is a versatile building block for designing molecules that target a diverse range of proteins.

The compound this compound can serve as a foundational scaffold for the synthesis of new chemical entities. The reactivity of the secondary amine in the piperazine ring allows for the straightforward introduction of a wide variety of substituents, enabling the exploration of chemical space around this core structure. mdpi.com The bromine atom on the phenyl ring can be utilized in cross-coupling reactions to introduce further diversity. This synthetic tractability makes it an attractive starting point for generating libraries of compounds for screening against various biological targets. The inherent properties of the piperazine ring, such as its ability to improve the solubility and pharmacokinetic profile of a molecule, further enhance its utility as a scaffold. researchgate.net

Integration into Fragment-Based Drug Discovery and Lead Optimization (excluding specific drug candidates)

Fragment-based drug discovery (FBDD) is a powerful method for identifying new lead compounds in drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent, drug-like molecule. nuvisan.com

With a molecular weight that can be within the typical range for fragments, this compound could be a valuable addition to fragment screening libraries. The piperazine and the substituted phenyl ring present distinct pharmacophoric features that can engage in various interactions with a protein's binding site. High-throughput screening techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography can be used to detect the binding of such fragments to a target of interest. nih.govnuvisan.com

Should this compound or a similar fragment show binding to a target, the process of lead optimization would begin. This involves systematically modifying the structure of the fragment to improve its binding affinity, selectivity, and drug-like properties. nih.gov The synthetic accessibility of the arylpiperazine scaffold would be a significant advantage in this process, allowing chemists to rapidly generate analogs with modifications at various positions to explore the structure-activity relationship (SAR).

Table 1: Physicochemical Properties of a Typical Fragment for FBDD

| Property | Typical Value |

|---|---|

| Molecular Weight | < 300 Da |

| cLogP | < 3 |

| Number of Hydrogen Bond Donors | < 3 |

| Number of Hydrogen Bond Acceptors | < 3 |

| Number of Rotatable Bonds | < 3 |

This interactive table outlines the general "Rule of Three" guidelines for compounds used in fragment-based drug discovery.

Exploration of New Biological Targets and Pathways

The arylpiperazine scaffold is known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov This promiscuity suggests that this compound and its derivatives could have activity against a variety of targets that have not yet been explored.

Future research could involve screening this compound and its analogs against a broad panel of biological targets to identify novel activities. For example, various arylpiperazine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease, as androgen receptor (AR) antagonists for the treatment of prostate cancer, and as monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases. nih.govnih.govnih.gov High-throughput screening campaigns, followed by more focused biological assays, could uncover unexpected activities for this compound, opening up new avenues for research and therapeutic development. Once a novel target is identified, further studies would be needed to elucidate the mechanism of action and the downstream effects on cellular pathways.

Table 2: Examples of Biological Targets for Arylpiperazine Derivatives

| Derivative Class | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Cancer | mdpi.com |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Prostate Cancer | nih.gov |

| Pyridazinones with a (2-fluorophenyl)piperazine moiety | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

| Piperazine-based compounds | SARS-CoV-2 Main Protease | COVID-19 | nih.gov |

This interactive table provides examples of the diverse biological targets of compounds containing the arylpiperazine scaffold.

Advanced Computational Modeling for Predictive Research

Computational methods are increasingly used in drug discovery to predict the properties of molecules and to guide the design of new compounds. researchgate.net Molecular docking, for instance, can be used to predict how a molecule like this compound might bind to the active site of a protein. mdpi.comresearchgate.net These in silico models can help to prioritize which compounds to synthesize and test in the laboratory, saving time and resources.

For this compound, computational studies could be employed to screen it virtually against a library of protein structures to identify potential binding partners. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to estimate the pharmacokinetic and toxicological properties of this compound and its derivatives at an early stage. scispace.comrjptonline.orgnih.gov This information can guide the design of new analogs with improved drug-like properties.

Table 3: Common Parameters Evaluated in In Silico ADMET Prediction

| Category | Predicted Property |

|---|---|

| A bsorption | Human intestinal absorption, Caco-2 permeability, Blood-brain barrier penetration |

| D istribution | Plasma protein binding, Volume of distribution |

| M etabolism | Cytochrome P450 inhibition/induction |

| E xcretion | Renal clearance |

| T oxicity | Mutagenicity, Carcinogenicity, hERG inhibition |

This interactive table lists key pharmacokinetic and toxicity properties that can be predicted using computational models.

Multi-Omics Approaches in Elucidating Comprehensive Biological Effects

To gain a deeper understanding of the biological effects of a compound, researchers are increasingly turning to multi-omics approaches. nih.gov These studies involve the simultaneous analysis of multiple types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), from a biological sample. nih.govfrontiersin.org

In the context of this compound, a multi-omics approach could be used to investigate how this compound affects cells on a global scale. For example, treating a cell line with this compound and then analyzing changes in gene expression, protein levels, and metabolite concentrations could reveal the cellular pathways that are perturbed by the molecule. researchgate.netmdpi.com This unbiased approach can lead to the discovery of novel mechanisms of action and can help to identify potential off-target effects. The integration of multi-omics data can provide a comprehensive picture of the cellular response to this compound, offering valuable insights for its further development as a research tool or therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-methylphenyl)piperazine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of arylpiperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with a piperazine precursor in dimethylformamide (DMF) with potassium carbonate as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.

- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).

- Purification : TLC monitoring (hexane:ethyl acetate, 2:1) ensures reaction completion.

Yields for analogous compounds (e.g., 1-(4-hydroxyphenyl)piperazine derivatives) range from 41% to 92%, depending on substituent steric effects and reaction time .

Q. How can researchers distinguish structural analogs of this compound using analytical techniques?

Methodological Answer: Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) effectively differentiates piperazine isomers. For example:

- Laser power and scans : 20 mW laser power with 128–256 scans optimizes spectral resolution for trifluoromethylphenyl or chlorophenyl analogs .

- Multivariate analysis : Principal Component 2 (PC2) explains 99% variance in benzylpiperazine isomers, enabling discrimination of bromo- and methyl-substituted derivatives .

X-ray crystallography (e.g., Bruker D8 Quest diffractometer) further resolves conformational differences in piperazine inclusion complexes .

Q. What in vitro models are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

- Cell viability assays : Use MTT or resazurin reduction assays on HEK-293 or HepG2 cells. Modified piperazines with cyclodextran show reduced cytotoxicity (e.g., IC50 > 100 µM) .

- Platelet aggregation tests : Antiplatelet activity can be screened via turbidimetric assays (e.g., ADP-induced aggregation) .

- Metabolic stability : Liver microsome assays (human/rat) predict hepatic clearance using HPLC-MS quantification .

Advanced Research Questions

Q. How does the bromo-methyl substitution pattern influence serotonin receptor binding affinity?

Methodological Answer: Arylpiperazines exhibit 5-HT1A/2A receptor affinity dependent on aryl ring conformation. Computational docking (e.g., AutoDock Vina) reveals:

- Coplanar vs. perpendicular conformations : The 2-bromo-4-methyl group may sterically hinder receptor binding compared to unsubstituted analogs .

- Electron-withdrawing effects : Bromine’s inductive effect alters electron density on the piperazine nitrogen, modulating hydrogen bonding with Asp3.32 in 5-HT1A .

Experimental validation via radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) is recommended.

Q. What non-enzymatic cascade reactions are triggered by methylation in piperazine derivatives?

Methodological Answer: Methylation of the piperazine nitrogen can induce stereoselective transformations. For example:

- Herquline A biosynthesis : N-methylation of a dityrosine-piperazine intermediate triggers spontaneous cyclization via keto-enol tautomerism, forming strained bicyclic alkaloids .

- Kinetic studies : Monitor reaction progress using NMR (e.g., ¹H NMR at 400 MHz) in deuterated solvents. Methylated derivatives of this compound may exhibit similar cascade reactivity under basic conditions .

Q. How can crystallographic data inform the design of this compound-based supramolecular complexes?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Intermolecular interactions : Piperazine N–H···O hydrogen bonds (2.8–3.0 Å) stabilize inclusion complexes with β-cyclodextrin .

- Thermal stability : TGA/DSC analysis shows decomposition temperatures >200°C for piperazine guest-host systems, suggesting utility in drug delivery .

Design protocols should prioritize co-crystallization trials with macrocycles (e.g., cucurbiturils) to enhance solubility and stability.

Q. What strategies resolve contradictions between predicted and observed biological activity in modified piperazines?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare EC50 values of this compound with analogs (e.g., 1-(3-chlorophenyl)piperazine) in functional assays (e.g., cAMP accumulation for GPCR activity) .

- Metabolite profiling : LC-HRMS identifies active metabolites that may account for discrepancies (e.g., demethylation or hydroxylation products) .

- Molecular dynamics simulations : AMBER or GROMACS models predict off-target interactions (e.g., dopamine D2 receptor binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.